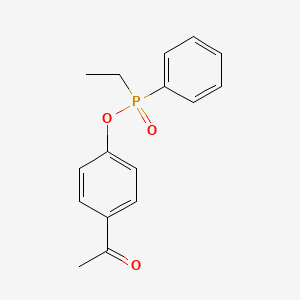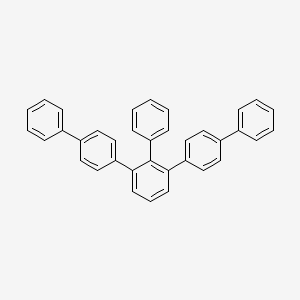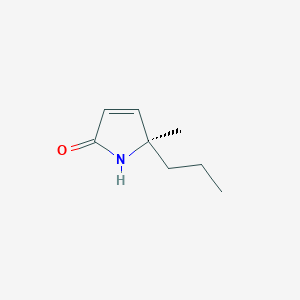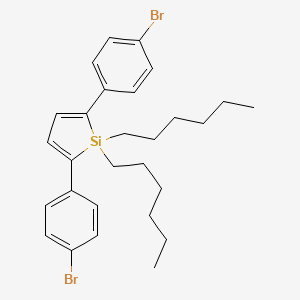
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is a silole derivative known for its unique structural and electronic properties. Siloles are a class of compounds that contain a five-membered ring with silicon as one of the ring atoms. The presence of bromophenyl groups and dihexyl chains in this compound enhances its solubility and reactivity, making it a valuable compound in various scientific and industrial applications.
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole typically involves the following steps:
Formation of the Silole Ring: The silole ring can be synthesized through a cyclization reaction involving a silicon-containing precursor and an appropriate diene.
Introduction of Bromophenyl Groups: The bromophenyl groups are introduced via a palladium-catalyzed Suzuki-Miyaura coupling reaction.
Attachment of Dihexyl Chains: The dihexyl chains can be attached through a Grignard reaction or a similar alkylation process, where hexyl magnesium bromide reacts with the silole precursor to form the final product.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis systems can enhance the efficiency and yield of the production process.
Types of Reactions:
Substitution Reactions: The bromophenyl groups in this compound can undergo nucleophilic substitution reactions, where the bromine atoms are replaced by other nucleophiles.
Oxidation and Reduction Reactions: The silole ring can participate in oxidation and reduction reactions, altering the electronic properties of the compound.
Coupling Reactions: The compound can undergo further coupling reactions, such as the Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Palladium Catalysts: Used in coupling reactions.
Bases: Such as potassium carbonate, used in the Suzuki-Miyaura coupling.
Oxidizing and Reducing Agents: Used for modifying the silole ring.
Major Products:
Substituted Siloles: Formed through substitution reactions.
Oxidized or Reduced Siloles: Formed through oxidation or reduction reactions.
科学研究应用
2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex organic molecules and polymers.
Biology: Investigated for its potential use in biological imaging and as a fluorescent probe due to its unique electronic properties.
Medicine: Explored for its potential in drug delivery systems and as a component in therapeutic agents.
作用机制
The mechanism of action of 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole is primarily related to its electronic properties. The silole ring structure allows for efficient electron transport and light emission, making it suitable for use in optoelectronic devices. The bromophenyl groups and dihexyl chains enhance the compound’s solubility and stability, facilitating its incorporation into various applications.
相似化合物的比较
2,5-Bis(4-bromophenyl)-p-xylene: Another compound with bromophenyl groups, but with a different core structure.
2,5-Bis(4-bromophenyl)-1,3,4-oxadiazole: Contains an oxadiazole ring instead of a silole ring.
Uniqueness: 2,5-Bis(4-bromophenyl)-1,1-dihexyl-1H-silole stands out due to its silole ring, which imparts unique electronic properties not found in other similar compounds. This makes it particularly valuable in optoelectronic applications where efficient electron transport and light emission are crucial.
属性
CAS 编号 |
918795-25-2 |
|---|---|
分子式 |
C28H36Br2Si |
分子量 |
560.5 g/mol |
IUPAC 名称 |
2,5-bis(4-bromophenyl)-1,1-dihexylsilole |
InChI |
InChI=1S/C28H36Br2Si/c1-3-5-7-9-21-31(22-10-8-6-4-2)27(23-11-15-25(29)16-12-23)19-20-28(31)24-13-17-26(30)18-14-24/h11-20H,3-10,21-22H2,1-2H3 |
InChI 键 |
ZKKMGVHYZYEPHB-UHFFFAOYSA-N |
规范 SMILES |
CCCCCC[Si]1(C(=CC=C1C2=CC=C(C=C2)Br)C3=CC=C(C=C3)Br)CCCCCC |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


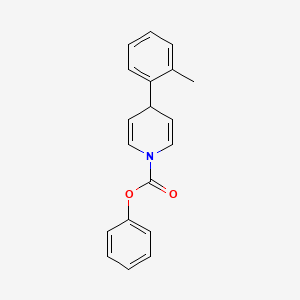
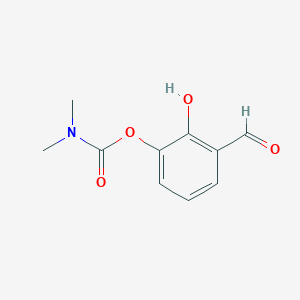
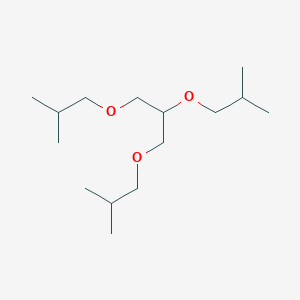
![Methyl 3-[(5-methyl-1H-1,2,4-triazol-3-yl)sulfanyl]propanoate](/img/structure/B12606505.png)
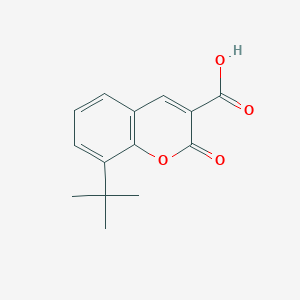
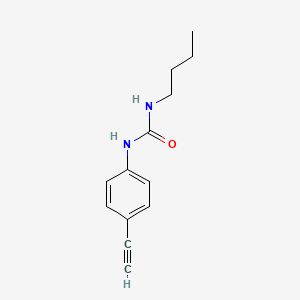
![5-Chloro-2-hydroxy-N-[(2-methyl[1,1'-biphenyl]-3-yl)methyl]benzamide](/img/structure/B12606515.png)
![4-Ethoxy-6-(pyridin-4-yl)pyrido[3,2-d]pyrimidin-2-amine](/img/structure/B12606516.png)
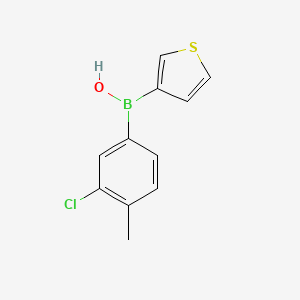
![[4-(Naphthalene-1-sulfonyl)phenyl]hydrazine](/img/structure/B12606526.png)
